molecular formula C18H18N2O B8547507 3,5-Diphenyl-4-propoxy-1H-pyrazole CAS No. 60627-99-8

3,5-Diphenyl-4-propoxy-1H-pyrazole

Cat. No.: B8547507
CAS No.: 60627-99-8
M. Wt: 278.3 g/mol
InChI Key: VNFHSHCUHWJQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diphenyl-4-propoxy-1H-pyrazole is a pyrazole derivative characterized by a central pyrazole ring substituted at positions 3 and 5 with phenyl groups and at position 4 with a propoxy (-OCH₂CH₂CH₃) moiety. Its molecular formula is C₁₇H₁₆N₂O, with a molecular weight of 264.33 g/mol.

Properties

CAS No.

60627-99-8

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

3,5-diphenyl-4-propoxy-1H-pyrazole

InChI

InChI=1S/C18H18N2O/c1-2-13-21-18-16(14-9-5-3-6-10-14)19-20-17(18)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20)

InChI Key

VNFHSHCUHWJQLL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
3,5-Diphenyl-4-propoxy-1H-pyrazole 3,5-diphenyl, 4-propoxy 264.33 High lipophilicity; potential kinase inhibition
1-(4-Aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide 1-(4-aminosulfonylphenyl), 5-p-fluorophenyl, 3-carboxamide, 4-hydroxyphenyl 630.10 COX-2 inhibition; anti-inflammatory activity
4-Methoxy-3,5-diphenyl-1H-pyrazole 3,5-diphenyl, 4-methoxy 250.29 Enhanced solubility vs. propoxy analog
3,5-Bis(4-nitrophenyl)-1H-pyrazole 3,5-di(4-nitrophenyl) 296.24 Electron-withdrawing groups; catalytic uses

Substituent-Driven Physicochemical Properties

  • Lipophilicity : The propoxy group in 3,5-Diphenyl-4-propoxy-1H-pyrazole increases lipophilicity (logP ~3.2) compared to methoxy-substituted analogs (logP ~2.5), impacting membrane permeability and metabolic stability.
  • Solubility: Methoxy and aminosulfonyl groups (e.g., in ) enhance aqueous solubility via hydrogen bonding, whereas the propoxy group reduces it.
  • Bioactivity: The compound in exhibits anti-inflammatory activity due to its aminosulfonyl and fluorophenyl substituents, which interact with COX-2’s hydrophobic pocket.

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups : The propoxy group is electron-donating, stabilizing the pyrazole ring’s aromaticity. Nitro-substituted analogs (e.g., 3,5-bis(4-nitrophenyl)-1H-pyrazole) exhibit electron-deficient rings, favoring applications in catalysis.
  • In contrast, smaller substituents (e.g., methoxy) improve target accessibility.

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